4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine
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Description
Molecular Structure Analysis
The molecular structure of “4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine” consists of a benzene ring with two amine groups (NH2) and one chlorine atom attached to it . The two propyl groups are attached to the nitrogen atoms of the amine groups.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the sources I found .Scientific Research Applications
Synthesis and Structural Studies
4-Chloro-N1,N1-dipropyl-1,2-benzenediamine has been utilized in various chemical synthesis and structural analysis studies. One such example is its reaction with other compounds to form benzodiazepine derivatives, as demonstrated by Pennini et al. (1988), where its reaction with 3,3-dimercapto-1-phenyl-2-propen-1-one led to the synthesis of 7-chloro and 8-chloro-1,3-dihydro-4-phenyl-2H-1,5-benzodiazepine-2-thione (Pennini et al., 1988).
Agricultural Applications
In agriculture, derivatives of 4-Chloro-N1,N1-dipropyl-1,2-benzenediamine have been explored for weed control. Frank and Beste (1984) found that compounds like prodiamine, a derivative, effectively controlled weeds in azalea cultivation (Frank & Beste, 1984).
Applications in Organic Chemistry
The compound has also been studied in organic chemistry for its reaction mechanisms. For instance, Sundberg and Ellis (1982) explored the acid-catalyzed cyclizative condensation of halopyridines with 1,2-benzene-diamines, including 4-chloro-1,2-benzenediamine derivatives, revealing insights into reaction mechanisms and product structures (Sundberg & Ellis, 1982).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of this compound have been synthesized and evaluated for their potential as drug candidates. Mochizuki et al. (2016) designed and synthesized benzazole derivatives including 4-chloro-N1,N1-dipropyl-1,2-benzenediamine for use as corticotropin-releasing factor 1 receptor antagonists (Mochizuki et al., 2016).
Biocatalysis
In biocatalysis, this compound has been part of the study on the immobilization of organometallic ruthenium complexes for substrate- and regioselective transfer hydrogenation of ketones, as researched by Polborn and Severin (2000) (Polborn & Severin, 2000).
Material Science and Electronics
In material science and electronic applications, its derivatives have been studied for their electronic structures and interactions. For instance, Coropceanu et al. (2001) developed a theoretical model to describe intervalence transitions in mixed-valence systems using derivatives of 4-chloro-1,2-phenylenediamine (Coropceanu et al., 2001).
Properties
IUPAC Name |
4-chloro-1-N,1-N-dipropylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKGVVWPXCUWSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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